

GFB-12811: A Comparative Analysis of Kinase Selectivity

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Compound of Interest

Compound Name: GFB-12811

Cat. No.: B10831968

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For Researchers, Scientists, and Drug Development Professionals

GFB-12811 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a key enzyme implicated in various cellular processes and diseases.^{[1][2]} This guide provides a comprehensive comparison of **GFB-12811**'s cross-reactivity profile against other kinases, supported by experimental data and detailed protocols to aid in the evaluation of its suitability for research and development applications.

High Selectivity Profile of GFB-12811

GFB-12811 demonstrates exceptional selectivity for CDK5, with an IC₅₀ of 2.3 nM.^[3] Its specificity has been rigorously evaluated against a broad panel of kinases, revealing minimal off-target activity. This high degree of selectivity is crucial for minimizing confounding effects in experimental settings and reducing the potential for off-target toxicities in therapeutic applications.

A comprehensive kinase panel screening revealed that at a concentration of 500 nM, **GFB-12811** did not exhibit significant inhibition (greater than 50%) against any of the other 54 kinases tested, underscoring its remarkable specificity for CDK5.

Comparative Kinase Inhibition Data

The following table summarizes the inhibitory activity of **GFB-12811** against its primary target, CDK5, and a selection of other closely related cyclin-dependent kinases.

Kinase	IC50 (nM)	Selectivity (Fold vs. CDK5)
CDK5	2.3	-
CDK2	>10,000	>4348
CDK6	>10,000	>4348
CDK7	>10,000	>4348
CDK9	>10,000	>4348

Data sourced from Daniels MH, et al. J Med Chem. 2022;65(4):3575-3596. and its supplementary information.

Experimental Protocols

The following section details the methodologies employed to determine the kinase inhibition profile of **GFB-12811**.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay quantitatively measures the enzymatic activity of kinases by detecting the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.

Materials:

- Recombinant human kinase enzymes (CDK5/p25, CDK2/CycA1, etc.)
- Fluorescently labeled peptide substrate specific for each kinase
- **GFB-12811** (or other test compounds)
- ATP (Adenosine triphosphate)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Stop Buffer (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent, 50 mM EDTA)

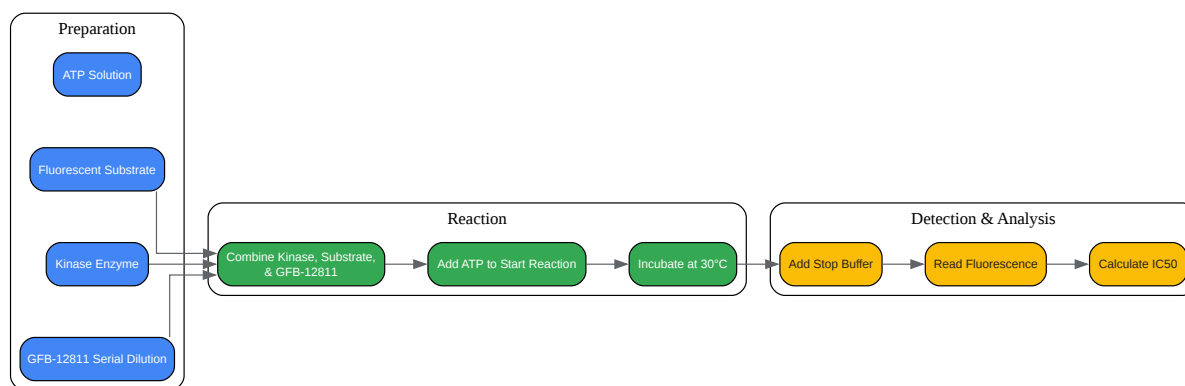
- Microplates (e.g., 384-well)
- Microplate reader capable of detecting fluorescence polarization or intensity

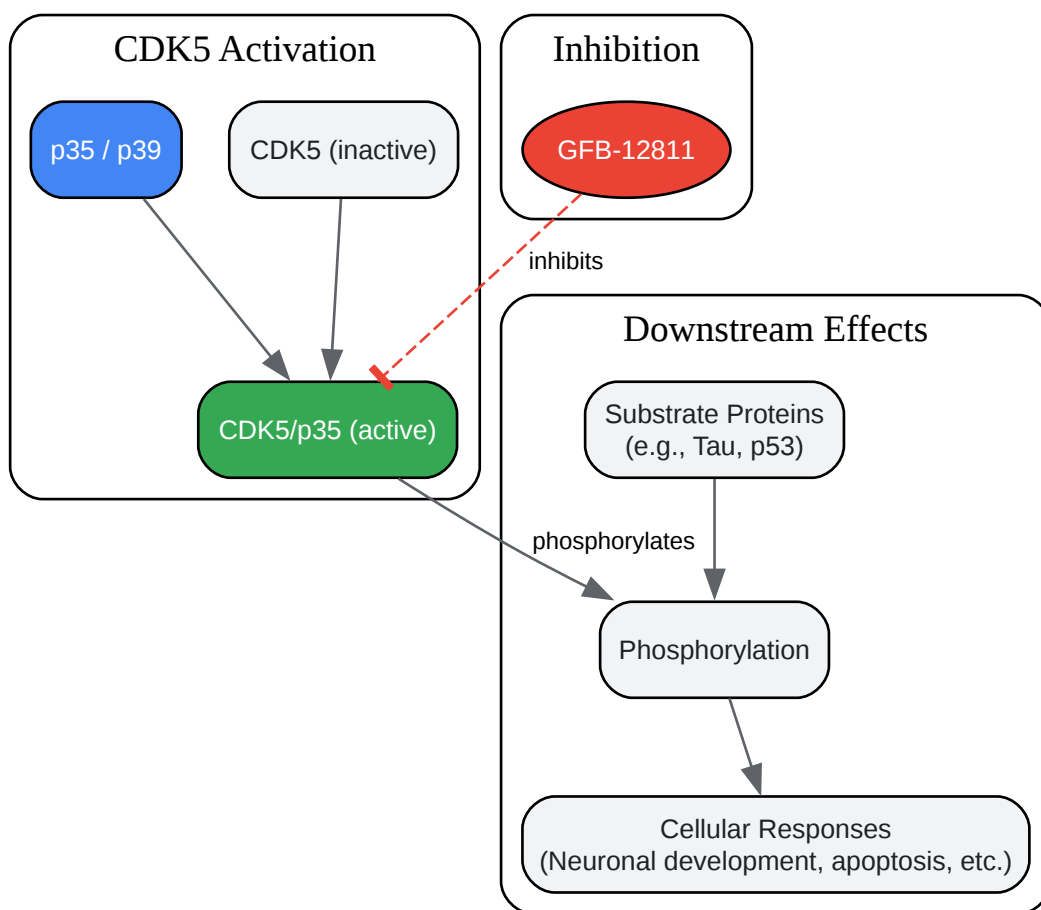
Procedure:

- **Compound Preparation:** Prepare a serial dilution of **GFB-12811** in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
- **Reaction Mixture Preparation:** In each well of the microplate, combine the kinase, the fluorescently labeled peptide substrate, and the test compound at various concentrations.
- **Initiation of Reaction:** Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the K_m for each respective kinase.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- **Termination of Reaction:** Add the stop buffer to each well to terminate the kinase reaction.
- **Data Acquisition:** Read the plate on a microplate reader to measure the extent of substrate phosphorylation. The data is typically measured as a change in fluorescence polarization or intensity.
- **Data Analysis:** Calculate the percent inhibition for each concentration of the test compound relative to control wells (containing DMSO instead of the compound). Determine the IC_{50} value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Signaling Context

To further elucidate the experimental process and the biological context of **GFB-12811**, the following diagrams are provided.





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References

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